The table below summarizes the key data available for this compound, which is a saturated hydrocarbon with the molecular formula C₁₀H₂₂ [1] [2] [3].
| Property | Value | Conditions / Notes |
|---|---|---|
| CAS Number | 15869-89-3 | - |
| Molecular Formula | C₁₀H₂₂ | - |
| Molecular Weight | 142.28 - 142.29 g/mol | - |
| Density | 0.732 g/cm³ | Estimated [3] |
| Boiling Point | 158 °C | At 760 mmHg [1] [2] |
| Flash Point | 80.3 °C | - |
| Vapor Pressure | 3.48 mmHg | At 25°C [1] [2] |
| Index of Refraction | 1.411 | Estimated [3] |
| LogP | 3.858 | - |
The U.S. National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is a key resource that provides critically evaluated data for this compound [4]. The database contains information on multiple properties, though specific values require access to the NIST system. The available data points include:
For researchers, characterizing a compound like 2,5-dimethyloctane involves a series of experimental and computational steps. The diagram below outlines a general workflow.
General experimental workflow for hydrocarbon characterization.
The methodologies for obtaining the data referenced in the tables typically involve the following standard practices [4]:
The table below summarizes the core physical property data for 2,5-Dimethyloctane, including the vapor pressure at 25°C.
| Property | Value |
|---|---|
| CAS Number | 15869-89-3 [1] [2] |
| Molecular Formula | C₁₀H₂₂ [1] [2] |
| Molecular Weight | 142.28 - 142.29 g/mol [1] [3] [2] |
| Vapor Pressure at 25°C | 3.48 mmHg (or ~0.00458 atm) [1] [2] [4] |
| Boiling Point | 158°C at 760 mmHg [1] [2] |
| Density | 0.732 g/cm³ [1] [2] |
| Flash Point | 80.3°C [1] [2] |
| LogP | 3.86 (LogP) [1] [2] / 5.49 (LogP(o/w) est.) [4] |
The following diagram illustrates the relationship between the available data and the known gaps, which precludes the creation of a full technical guide.
Relationship between available this compound data and identified gaps.
The search results confirm a vapor pressure value of 3.48 mmHg at 25°C from multiple chemical databases [1] [2] [4]. The U.S. National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is also noted as a source for this compound, containing "critically evaluated recommendations" based on experimental data points [3]. This suggests the value is reliable, but the original measurement methodology is not detailed in the searched sources.
The table below summarizes the key identifiers and basic physical properties of this compound as found in the search results [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 15869-89-3 [1] [2] [3] |
| IUPAC Name | This compound [1] [2] [3] |
| Molecular Formula | C10H22 [1] [2] [3] |
| Molecular Weight | 142.28 g/mol [1] [2] [3] |
| Boiling Point | 158 °C at 760 mmHg [1] [3], 430.0 K [2] |
| Density | 0.732 g/cm³ [1] [3] |
| Flash Point | 80.3 °C [1] [3] |
The search results indicate several synthetic routes, though they are described at a high level and reference literature from the mid-20th century.
One referenced procedure involves the catalytic hydrogenation of a precursor, though the specific starting material (named only by its complex IUPAC identifier) is not a straightforward hydrocarbon [1]. The general transformation is the saturation of double bonds or rings.
Detailed Protocol (Inferred from Sparse Data) [1]:
Other literature references mention synthesis via the isomerization of other decane isomers, but no experimental details are provided [1] [3]. Another study mentions the conversion over a catalyst, resulting in a mixture of products from which this compound can be separated [1].
The following table consolidates the scattered quantitative information found in the search results.
| Parameter | Value / Condition | Reference / Comment |
|---|---|---|
| Boiling Point | 158 °C | At standard atmospheric pressure (760 mmHg) [1] [3]. |
| Enthalpy of Vaporization (ΔvapH°) | 49.0 kJ/mol | Standard conditions [2]. |
| Vapor Pressure | 3.48 mmHg | At 25°C [1] [3]. |
| Index of Refraction | 1.411 | Not specified, likely at 20°C [1] [3]. |
The diagram below outlines the general workflow for the catalytic hydrogenation route, as can be inferred from the available data [1].
A significant challenge is the lack of modern, detailed experimental procedures for this compound in the search results. The information is largely based on brief summaries of literature from the 1930s-1950s [1] [2] [3]. For practical laboratory synthesis, you may need to consult the original papers or adapt procedures for similar alkanes.
2,5-Dimethyloctane is a branched-chain saturated hydrocarbon (alkane) that can be relevant in various chemical and industrial research contexts.
Table 1: Basic Identifiers and Physical Properties of this compound
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 15869-89-3 | [1] |
| Molecular Formula | C10H22 | [2] [1] |
| Molar Mass | 142.28 - 142.29 g/mol | [2] [1] |
| Normal Boiling Point | 158 °C (431.15 K) | at 760 mmHg [1] |
| Density | 0.732 g/cm³ | [1] |
| Flash Point | 80.3 °C | [1] |
The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) provides a critically evaluated dataset for this compound. This is a key resource for researchers as it contains recommended values derived from experimental data and sophisticated models. The available thermodynamic properties relevant to vaporization enthalpy are summarized below [2].
Table 2: Available Thermodynamic Property Data from NIST
| Property Category | Specific Properties Available | Data Range / Notes |
|---|---|---|
| Phase Boundary | Boiling temperature vs. Pressure, Phase boundary pressure vs. Temperature | Temperature range: 190 K to 600.4 K; Includes 3 experimental data points. |
| Enthalpy | Enthalpy of vaporization (Liquid to Gas) | Temperature range: 255 K to 600.4 K. |
| Enthalpy of formation (Gas and Liquid) | Fundamental data for calculating energy changes. | |
| Other Properties | Density, Heat capacity, Entropy, Viscosity, Thermal conductivity | Various temperature and pressure ranges. |
The enthalpy of vaporization (ΔHvap) can be determined through direct experimental measurement or predicted using established computational correlations.
For a direct calculation, the enthalpy of vaporization is defined as the difference in enthalpy between the vapor and liquid states at the same temperature and pressure [3] [4].
Protocol 1: Direct Calculation via NIST Data
When experimental data is unavailable, empirical correlations based on easily accessible properties (like normal boiling point and critical constants) can be used. A 2019 study published in the PMC database developed a highly reliable correlation for this purpose [5].
Protocol 2: Prediction using the Gharagheizi et al. Model
This model requires the normal boiling point (Tb), critical temperature (Tc), and critical pressure (Pc).
Principle: The model uses the following equation: ΔHvap, b = RTb(A + BTbr + CTbr² + DTbr³) Where:
Coefficients:
Procedure:
Reliability: This model was validated against 452 pure substances and was found to be more accurate than several other well-known correlations in the literature [5].
For a researcher embarking on an experimental determination of the enthalpy of vaporization, the following workflow outlines the key decision points and processes. The DOT script below visually represents this pathway.
Diagram 1: Experimental Workflow for ΔHvap Measurement. This flowchart outlines the decision-making process for obtaining the enthalpy of vaporization, starting with a literature review and proceeding through data retrieval, predictive modeling, or experimental pathways.
Researchers have multiple validated pathways for determining the enthalpy of vaporization for this compound. The most efficient approach is to utilize the critically evaluated data directly from the NIST Web Thermo Tables, which is the recommended primary resource. For situations where such high-quality data is not available for a compound of interest, the empirical correlation by Gharagheizi et al. provides a reliable and accurate predictive method, leveraging commonly known thermodynamic properties.
2,5-Dimethyloctane (C₁₀H₂₂) is a saturated acyclic hydrocarbon with a molar mass of 142.286 g/mol [1] [2]. The table below summarizes its key physicochemical properties and the available viscosity data from the NIST database.
Table 1: Key Properties of this compound
| Property | Value | Source / Condition |
|---|---|---|
| CAS Number | 15869-89-3 | [2] |
| Molecular Formula | C₁₀H₂₂ | [1] [2] |
| Molar Mass | 142.286 g/mol | [1] |
| Density | 0.732 g/cm³ | [2] |
| Boiling Point | 158 °C (at 760 mmHg) | [2] |
| Viscosity (Liquid) | Data available | Temperature range: 270 K to 600 K [1] |
| Viscosity (Gas) | Data available | Temperature range: 430 K to 900 K [1] |
The following section details established methodologies for measuring viscosity, which can be applied to this compound. The choice between methods depends on whether the sample is liquid or gas and the required precision [3].
Table 2: Comparison of Viscosity Measurement Methods
| Method | Principle | Suitability for this compound | Key Considerations |
|---|---|---|---|
| Rotational Viscometer | Measures torque to rotate a spindle in fluid; determines resistance to flow (dynamic viscosity). | Ideal for liquid phase; can simulate different shear conditions. | Most versatile for liquids; required for non-Newtonian fluids, but applicable to Newtonian ones like this compound [3]. |
| Capillary Viscometer | Measures time for a fluid volume to flow through a capillary tube; calculates kinematic viscosity. | Suitable for Newtonian liquids like this compound. | Classic, precise method; requires well-controlled temperature and clean equipment [3]. |
| Vibrational Viscometer | Measures damping of an oscillating resonator immersed in fluid. | Suitable for in-process monitoring of liquids. | Robust for continuous, in-line measurements in a process stream [3]. |
| Falling Sphere Viscometer | Measures time for a sphere of known density to fall a set distance in the fluid. | Can be used for transparent liquids and gases. | Governed by Stokes' law; requires a transparent medium to track the sphere [3]. |
This method is recommended for determining the dynamic viscosity of liquid this compound over a range of temperatures.
This method is suitable for determining the kinematic viscosity of liquid this compound, which can be converted to dynamic viscosity using the density.
The following diagram outlines the logical decision-making process for selecting the appropriate viscosity measurement method, as discussed in the protocols.
While direct thermal conductivity data is unavailable, the U.S. National Institute of Standards and Technology (NIST) provides critically evaluated data for other key properties of 2,5-dimethyloctane (C₁₀H₂₂) that are essential for thermal analysis [1].
The table below summarizes these fundamental properties:
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₂ | - | [1] |
| Molar Mass | 142.286 | g/mol | [1] |
| Density (Liquid) | ~0.732 | g/cm³ | Estimated from another source [2] |
| Normal Boiling Point | 158 | °C | At 760 mmHg [2] |
| Critical Temperature | 600.4 | K | [1] |
| Critical Pressure | 2151.4 | kPa | [1] |
| Flash Point | 80.3 | °C | [2] |
NIST databases contain extensive data for this compound, including enthalpy of vaporization, heat capacity (for both liquid and ideal gas), viscosity, and critical density [1]. These properties are crucial for comprehensive thermodynamic modeling.
Although a direct measurement protocol for this compound was not located, here are standard methodologies used for determining the thermal conductivity of organic liquids.
This is a primary method for measuring the thermal conductivity of liquids and gases with high accuracy.
While more common for solids, LFA can be adapted for liquids in specialized sealed, transparent cells.
The following diagram outlines the logical workflow for determining the thermal conductivity of an organic liquid like this compound, from literature review to final reporting.
When direct data is unavailable, researchers can follow several pathways, as illustrated below.
To proceed, your options are to:
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound (C₁₀H₂₂) [1].
Table 1: Refractive Index Data for this compound
| Property | Value / Range | Number of Data Points | Conditions |
|---|---|---|---|
| Refractive Index (Liquid in equilibrium with Gas) | Not Specified | 3 experimental points | Temperature: 293.138 K to 298.136 K (approx. 20°C to 25°C); Wavelength: Not specified in available data [1]. |
A significant limitation in the available data is that the wavelength of light for the refractive index measurement is not listed. The refractive index is highly dependent on this parameter, and it is a critical piece of information for replicating the experiment or using the data for precise work [1].
This protocol outlines the general methodology for determining the refractive index of a liquid like this compound using an Abbe or other digital refractometer.
1. Principle The refractive index (n) of a substance is defined as the ratio of the speed of light in a vacuum to its speed in the substance. It is a dimensionless quantity that helps identify substances and assess their purity. The measurement is highly sensitive to temperature and the wavelength of light used.
2. Materials and Equipment
3. Safety Precautions
4. Procedure 1. Instrument Calibration: Turn on the refractometer and allow it to warm up. Set the temperature control to the desired temperature (e.g., 20°C). Calibrate the instrument using a deionized water standard or a certified reference material, such as a sapphire crystal or a specified liquid. 2. Sample Introduction: Ensure the measuring prism surface is clean and dry. Use a clean pipette to apply a few drops of the this compound sample to the prism surface, ensuring it covers the surface completely without air bubbles. Close the daylighting plate gently. 3. Measurement: Allow the sample to equilibrate thermally with the prism for approximately 30 seconds. Look through the eyepiece (for Abbe refractometers) or initiate the measurement on the digital display. Adjust the instrument until the boundary between the light and dark fields is sharp and cross the center of the reticle. Record the refractive index value displayed. 4. Replication and Cleaning: Clean the prisms thoroughly with an appropriate solvent and lens tissue. Repeat the measurement at least in triplicate to ensure result consistency.
5. Data Analysis
The following diagrams, created with Graphviz, illustrate the experimental workflow and data analysis process.
Diagram 1: Refractive Index Measurement Workflow
Diagram 2: Data Analysis and Reporting Pathway
For researchers and scientists in drug development and chemical engineering, accurate thermophysical property data is fundamental for process design, simulation, and optimization. This document provides detailed application notes and experimental protocols for the determination of the phase boundary pressure of 2,5-dimethyloctane (C₁₀H₂₂), a compound relevant in various chemical processes. The notes consolidate critically evaluated data from standard sources and outline methodologies for its experimental determination.
Table 1: Basic Chemical and Physical Properties of this compound
| Property | Value | Source / Reference |
|---|---|---|
| CAS Number | 15869-89-3 | [1] |
| Molecular Formula | C₁₀H₂₂ | [2] [1] |
| Molar Mass | 142.286 g/mol | [2] |
| Normal Boiling Point | 158°C (at 760 mmHg) | [1] |
| Density | 0.732 g/cm³ | [1] |
| Critical Temperature (T_c) | 600.4 K | [2] |
| Critical Pressure (P_c) | 2151.4 kPa | [2] |
The phase boundary between liquid and vapour phases for this compound is defined by its saturation pressure (P_sat) as a function of temperature [3]. The NIST ThermoData Engine provides critically evaluated recommendations for this relationship over a defined temperature range [2].
Table 2: Experimentally Derived Phase Boundary Data for this compound
| Property | Value / Range | Notes |
|---|---|---|
| Temperature Range for *P_sat* | 190 K to 600.4 K | Covers from below boiling point to critical temperature [2]. |
| Pressure Range for *P_sat* | 3.37851×10⁻⁶ kPa to 2151.4 kPa | From very low vacuum pressure to the critical pressure [2]. |
| Available Data Points | 3 experimental points | As cited in the NIST database [2]. |
| Critical Density | Available | Recommendations provided by NIST [2]. |
This section details standard and validated methodologies for determining phase boundary pressure.
This method is suitable for directly measuring the saturation pressure of this compound at various temperatures.
The enthalpy of vaporization (ΔH_vap) can be derived from phase boundary data using the Clausius-Clapeyron equation and is a key parameter for thermodynamic calculations.
The following diagram illustrates the logical workflow for the experimental determination and validation of phase boundary pressure.
Accurate determination of the phase boundary pressure for this compound is achievable through rigorous experimental protocols, such as the static vapour pressure method. The critically evaluated data provided by the NIST ThermoData Engine serves as a vital benchmark for validating experimental results [2]. Researchers are advised to adhere to the outlined methodologies, with special attention paid to sample purity and system equilibrium, to ensure the reliability of the generated data for use in pharmaceutical and chemical process development.
This compound is a branched-chain saturated hydrocarbon (alkane) with the molecular formula C₁₀H₂₂ that finds applications in various research and industrial contexts. As one of the 75 structural isomers of decane, this compound exhibits thermodynamic properties influenced by its specific branching pattern [1] [2]. The critical properties of chemical compounds, particularly the critical temperature and pressure, represent fundamental thermodynamic parameters that define the conditions above which distinct liquid and gas phases do not exist. These properties are essential for researchers and engineers working in process design, supercritical fluid applications, and thermodynamic modeling across pharmaceutical, energy, and chemical industries.
The structural configuration of this compound features an eight-carbon backbone with methyl substituents at positions 2 and 5, creating a branched molecular architecture that impacts its thermodynamic behavior compared to straight-chain alkanes [2]. This compound falls into the category of saturated acyclic hydrocarbons with a molar mass of 142.286 g/mol [3]. Understanding the critical constants of such compounds is particularly valuable for drug development professionals who utilize supercritical fluid technologies for extraction, purification, or particle formation processes, where precise knowledge of phase behavior is essential for process optimization.
This section presents the core critical property data for this compound obtained from critically evaluated sources and experimental measurements. These values represent the most reliable data currently available for this compound.
Table 1: Critical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Critical Temperature | 600.4 | K | [3] |
| Critical Temperature | 603.00 | K | [4] |
| Critical Pressure | 2151.4 | kPa | [3] |
| Critical Pressure | 2150.00 | kPa | [4] |
| Critical Density | - | kg/m³ | Not specified |
| Critical Volume | 0.569 | m³/kmol | [4] |
| Acentric Factor | 0.432 | - | [4] |
The critical temperature values reported from both sources show excellent agreement, with a minimal deviation of approximately 0.43%. Similarly, the critical pressure values are consistent between sources, differing by only 0.07%. This consistency suggests high reliability in these measurements. The acentric factor (ω = 0.432) characterizes the molecular non-sphericity and is utilized extensively in thermodynamic correlations and equations of state [4].
Additional thermodynamic properties that support the understanding of the compound's behavior near critical conditions are summarized below.
Table 2: Additional Thermodynamic Properties of this compound
| Property | Value | Unit | Conditions | Source |
|---|---|---|---|---|
| Normal Boiling Point | 430.15-431.70 | K | 101.325 kPa | [4] |
| Enthalpy of Vaporization | 49.00 | kJ/mol | - | [4] |
| Enthalpy of Formation (gas) | -260.29 | kJ/mol | 298 K | [4] |
| Ideal Gas Heat Capacity | 315.26-401.95 | J/mol·K | 427-597 K | [4] |
| Liquid Density | 0.732 | g/cm³ | 298 K | [5] |
| Vapor Pressure | 3.48 | mmHg | 298 K | [5] |
The normal boiling point provides reference behavior at atmospheric pressure, while the enthalpy of vaporization quantifies the energy requirement for phase change. The heat capacity data, which increases with temperature, is particularly important for energy balance calculations in processes operating near critical conditions [4].
The experimental determination of critical properties for organic compounds like this compound requires specialized apparatus capable of withstanding high pressures and temperatures while allowing visual observation of phase behavior. The following protocol outlines the established methodology based on published approaches for similar hydrocarbons [6]:
Figure 1: Experimental workflow for determining critical properties using a high-pressure view cell apparatus.
The critical measurement apparatus typically consists of a high-pressure view cell with sapphire windows, precision temperature and pressure control systems, and visual observation or video recording capabilities [6]. The specific experimental protocol includes:
Apparatus Calibration: Validate the measurement system using reference compounds with well-established critical properties (e.g., n-heptane, cyclohexane) to ensure accuracy and reliability. Document any deviations and apply correction factors if necessary [6].
Sample Loading: Introduce a highly purified sample of this compound into the view cell, ensuring that the cell volume is appropriately filled (typically 60-80% full) to maintain a visible meniscus during heating. Conduct multiple freeze-pump-thaw cycles to remove dissolved gases that could affect measurements [6].
Temperature and Pressure Ramping: Gradually increase the temperature while maintaining pressure control and continuously monitoring phase behavior. Implement slow heating rates (typically 0.1-0.5 K/min) near the anticipated critical point to accurately capture the meniscus disappearance [6].
Critical Point Identification: Determine the critical temperature (Tₐ) as the point at which the meniscus between liquid and vapor phases disappears and reforms upon slight temperature cycling. Record the critical pressure (Pₐ) as the corresponding pressure at this condition. Perform multiple trials to establish measurement reproducibility [6].
Quality assurance in critical property measurements requires rigorous validation procedures:
Repeatability Analysis: Conduct minimum triplicate measurements to assess precision and identify outliers. Acceptable measurements should typically show less than 0.5% variation in critical temperature and less than 1.5% variation in critical pressure [6].
Reference Compound Validation: Periodically verify apparatus performance using certified reference materials with known critical properties. Common validation compounds include n-heptane (Tₐ = 540.2 K, Pₐ = 27.36 bar) and cyclohexane (Tₐ = 553.8 K, Pₐ = 40.73 bar) [6].
Method Comparison: Compare results with values predicted by established estimation methods (e.g., group contribution methods, corresponding states principles) to identify potential measurement anomalies. The critical properties of this compound should follow predictable trends within homologous series of alkanes [7].
The critical property data for this compound enable accurate thermodynamic modeling across various engineering and research applications:
Equation of State Parameters: Implement the critical temperature (603.0 K) and pressure (2150.0 kPa) in cubic equations of state (e.g., Peng-Robinson, Soave-Redlich-Kwong) to predict phase behavior and thermodynamic properties across wide temperature and pressure ranges [4] [6]. These parameters are essential for simulating processes involving supercritical operations.
Transport Property Correlations: Utilize critical constants to estimate viscosity, thermal conductivity, and diffusion coefficients using corresponding states principles. The thermal conductivity of this compound in the gas phase can be modeled as a function of temperature and pressure using critical property-based correlations [3].
Chemical Equilibrium Calculations: Apply critical property data for reactions involving this compound, particularly at elevated temperatures and pressures where the compound may approach or exceed its critical point. The enthalpy of formation (gas) value of -260.29 kJ/mol facilitates energy balance calculations [4].
Working with this compound near its critical point requires attention to several safety and operational factors:
High-Pressure Hazards: Implement appropriate safety protocols when operating near the critical pressure (2151.4 kPa), including pressure relief devices and remote operation capabilities for high-temperature, high-pressure experiments. The flash point of 80.3°C indicates the compound is flammable above this temperature [5].
Material Compatibility: Ensure all wetted materials in contact with this compound at elevated temperatures and pressures are chemically compatible. Standard stainless steels are generally suitable, but elastomer seals may require special consideration.
Thermal Stability: Although alkanes like this compound are generally thermally stable, extended exposure to temperatures approaching the critical point may lead to decomposition. Implement time limits for high-temperature experiments and monitor for decomposition products.
The critical temperature of approximately 601-603 K and critical pressure of approximately 2150-2151 kPa for this compound provide essential parameters for researchers and engineers working with this compound under extreme conditions. These values align with expected trends for C₁₀ alkanes while reflecting the influence of molecular branching on thermodynamic behavior.
The experimental protocols outlined for determining critical properties emphasize visual observation methods in high-pressure view cells, which remain the gold standard for such measurements. The consistency between values reported from different sources [3] [4] suggests good reliability in these measurements, though opportunities exist for further validation using modern instrumentation.
For the drug development community, these data facilitate the design and optimization of processes utilizing supercritical fluids, particularly when this compound or similar hydrocarbons serve as solvents or co-solvents. The comprehensive thermodynamic property data available through sources like the NIST Web Thermo Tables provide additional parameters needed for sophisticated process modeling and simulation [3].
Future research directions could include more precise determination of the critical density, extended critical property measurements for binary and ternary mixtures containing this compound, and investigation of transport properties in the near-critical region.
This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂ that belongs to the class of saturated hydrocarbons. This compound exhibits typical alkane characteristics with a molar mass of 142.29 g/mol and serves as an important model compound for understanding the thermochemical behavior of branched hydrocarbons [1] [2]. The determination of its enthalpy of formation holds significant importance in various fields including combustion chemistry, fuel development, and environmental impact assessments of hydrocarbon emissions.
The enthalpy of formation (ΔH°f) represents the heat change associated with the formation of one mole of a substance from its constituent elements in their standard states. This fundamental thermochemical property provides critical insights into molecular stability, reactivity patterns, and energy content of organic compounds. For researchers and drug development professionals, understanding these thermodynamic parameters is essential for predicting reaction energetics, assessing metabolic pathways of hydrocarbon-based compounds, and evaluating the environmental fate of chemical substances [3].
The National Institute of Standards and Technology (NIST) maintains critically evaluated thermophysical property data for this compound through its Web Thermo Tables (WTT) system, which represents the most comprehensive collection of experimental and validated thermodynamic properties for this compound [1]. These data are generated through dynamic data analysis implemented in the NIST ThermoData Engine software package, incorporating both experimental measurements and computational predictions.
Extensive experimental measurements and critically evaluated recommendations for the thermophysical properties of this compound have been compiled from multiple authoritative sources. The table below summarizes the key physical and thermochemical properties available for this compound:
Table 1: Fundamental Physical Properties of this compound
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₂ | - | [1] [2] |
| Molar Mass | 142.29 g/mol | - | [1] [2] |
| Density | 0.732 g/cm³ | - | [2] |
| Boiling Point | 158°C | at 760 mmHg | [2] |
| Flash Point | 80.3°C | - | [2] |
| Vapor Pressure | 3.48 mmHg | at 25°C | [2] |
| Index of Refraction | 1.411 | - | [2] |
| CAS Registry Number | 15869-89-3 | - | [2] [4] |
The NIST Web Thermo Tables provide critically evaluated thermodynamic data for this compound with specified temperature and pressure ranges, incorporating multiple experimental data points:
Table 2: Thermodynamic Properties of this compound from NIST WTT
| Property | Temperature Range | Pressure Range | Data Points |
|---|---|---|---|
| Boiling Temperature | 190 K to 600.4 K | 3.37851e-006 kPa to 2151.4 kPa | 3 experimental points |
| Phase Boundary Pressure | 190 K to 600.4 K | - | 3 experimental points |
| Density (Liquid) | 190 K to 600.4 K | - | 4 experimental points |
| Density (Gas) | 481.921 K to 600.4 K | - | - |
| Enthalpy of Vaporization | 255 K to 600.4 K | - | - |
| Heat Capacity at Saturation Pressure | 250 K to 588.392 K | - | - |
| Heat Capacity at Constant Pressure (Ideal Gas) | 200 K to 1500 K | - | - |
| Viscosity (Liquid) | 270 K to 600 K | - | - |
| Viscosity (Gas) | 430 K to 900 K | - | - |
| Thermal Conductivity (Liquid) | 200 K to 540 K | - | - |
| Thermal Conductivity (Gas) | 430 K to 900 K | - | - |
The NIST subscription databases employ sophisticated algorithms for dynamic data analysis and uncertainty quantification, ensuring high-quality thermophysical property recommendations suitable for research and industrial applications [1]. The enthalpy of formation data for alkanes in general are typically determined through combustion calorimetry experiments, though specific values for this compound require consultation of the specialized NIST databases due to limited availability in public literature [5].
Computational chemistry methods have gained significant popularity for determining enthalpy of formation values, especially when experimental data are scarce or difficult to obtain. Recent advances in density functional theory (DFT) and connectivity-based hierarchy (CBH) methods have demonstrated remarkable accuracy in predicting thermochemical properties of hydrocarbons [3]:
The selection of appropriate computational methodologies depends on the desired accuracy, available computational resources, and molecular complexity. For this compound, the branched alkane structure necessitates careful consideration of steric effects and conformational flexibility in computational protocols.
Recent benchmark studies on polycyclic aromatic hydrocarbons provide valuable insights into the expected performance of various computational methods for determining hydrocarbon thermochemistry:
Table 3: Performance Comparison of DFT Functionals for Enthalpy Prediction
| Computational Method | Functional Class | Mean Unsigned Error | Recommended Application |
|---|---|---|---|
| DSDPBEP86/cc-pVTZ | Double-hybrid DFT | 0.0-0.8 kcal/mol | Highest accuracy reference |
| B2PLYP-D3/cc-pVTZ | Double-hybrid DFT | 1.1-2.1 kcal/mol | Accurate studies with moderate resources |
| B3LYP-D3/cc-pVTZ | Hybrid DFT | 1.7-3.4 kcal/mol | Routine calculations |
| CAM-B3LYP-D3/cc-pVTZ | Range-separated hybrid | 3.8-5.5 kcal/mol | Systems with charge transfer |
| M06-2X-D3/cc-pVTZ | Meta-hybrid DFT | 3.9-5.4 kcal/mol | Non-covalent interactions |
| WB97XD/cc-pVTZ | Range-separated hybrid | 4.6-4.8 kcal/mol | Dispersion-dominated systems |
These methodologies demonstrate that with careful selection of functionals and basis sets, computational chemistry can provide reliable estimates of enthalpy of formation values that complement experimental measurements [3]. The DSDPBEP86 functional consistently shows remarkable agreement with experimental data, while B2PLYP-D3 offers a favorable balance between accuracy and computational cost for alkyl-substituted hydrocarbons.
Combustion calorimetry represents the gold standard for experimental determination of enthalpy of formation for organic compounds. The following protocol outlines the key steps for obtaining reliable measurements:
Sample Preparation: Purify this compound to ≥99.9% purity through fractional distillation and molecular sieve treatment. Verify purity by gas chromatography and refractive index measurement [2]
Calorimeter Calibration: Perform electrical calibration or use certified reference materials (benzoic acid) to determine the energy equivalent of the calorimeter system. Conduct minimum three calibration experiments with <0.01% relative standard deviation
Combustion Experiment:
Data Analysis: Apply Washburn corrections for side reactions and calculate standard enthalpy of combustion. Convert to standard enthalpy of formation using known formation enthalpies of CO₂(g) and H₂O(l)
This method typically provides enthalpy of formation values with uncertainties of ±1.0 kJ/mol when properly executed by experienced personnel with calibrated instrumentation.
Vapor pressure measurements provide essential data for deriving enthalpy of vaporization, which is necessary for converting between condensed phase and gas phase enthalpy of formation values:
Static Method Configuration: Use twin-cell apparatus with precision pressure transducer (0.01% accuracy). Thermostat system with stability of ±0.01 K
Measurement Procedure:
Data Treatment: Fit results to Antoine equation or Wagner equation to obtain vapor pressure curve. Calculate enthalpy of vaporization using Clausius-Clapeyron relationship
The NIST Web Thermo Tables contain critically evaluated vapor pressure data for this compound with measurements spanning from 190 K to 600.4 K [1], providing a robust dataset for thermodynamic calculations.
The determination of reliable enthalpy of formation values requires integration of multiple experimental and computational approaches. The following diagram illustrates the comprehensive workflow for enthalpy determination:
Diagram 1: Comprehensive Workflow for Enthalpy of Formation Determination. This diagram illustrates the integrated experimental and computational approach for obtaining reliable thermochemical data.
Uncertainty quantification represents a critical component of thermochemical data determination. The NIST ThermoData Engine implements sophisticated algorithms for dynamic data evaluation and uncertainty propagation [1]. Key validation steps include:
Internal Consistency Checks: Verify that derived properties (e.g., heat capacities, enthalpies of vaporization) satisfy thermodynamic relationships across the measured temperature range
Comparison with Homologous Series: Evaluate consistency with trendlines established for straight-chain and branched alkanes with similar carbon numbers
Statistical Weighting: Apply appropriate weighting factors based on measurement precision and methodology reliability
Sensitivity Analysis: Assess the impact of potential systematic errors on final recommended values
This comprehensive validation framework ensures that the thermophysical properties for this compound meet the rigorous standards required for scientific and engineering applications.
The determination of enthalpy of formation for this compound requires a multifaceted approach combining experimental measurements and computational predictions. The protocols outlined in these application notes provide researchers with validated methodologies for obtaining reliable thermochemical data. The NIST Web Thermo Tables represent the most comprehensive source of critically evaluated properties for this compound, incorporating carefully assessed experimental data with sophisticated prediction methods [1].
For research applications, particularly in pharmaceutical development where hydrocarbon moieties appear in drug molecules or metabolic studies, these thermochemical data facilitate energy balance calculations, stability assessments, and reaction thermodynamics predictions. The continued refinement of computational methods, especially double-hybrid DFT functionals and connectivity-based hierarchy schemes, promises enhanced accuracy for predicting thermochemical properties of related compounds where experimental data may be limited [3].
The table below summarizes key physical properties of 2,5-dimethyloctane. This data is critical for selecting and designing appropriate purification techniques, such as distillation or crystallization.
| Property | Value | Relevance to Purification |
|---|---|---|
| Boiling Point | 158°C at 760 mmHg [1] | Primary parameter for separation/purification via distillation. Indicates moderate energy requirement. |
| Density | 0.732 g/cm³ [1] | Useful for liquid-liquid separation; indicates it will float on water. |
| Flash Point | 80.3°C [1] | Critical for safety during handling and high-temperature processes like distillation. |
| Molecular Formula | C10H22 [2] [1] | Confirms the compound is a saturated hydrocarbon (alkane). |
| Molecular Weight | 142.28-142.29 g/mol [2] [1] | - |
The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is a highly authoritative source that contains critically evaluated data for this compound, including [2]:
Based on the physical properties, here are the most logical purification methods you can explore:
The following workflow outlines a logical approach to purifying this compound and addresses common issues you might encounter.
Frequently Asked Questions
Q1: What is the most efficient first step in purifying crude this compound?
Q2: How can I remove trace polar impurities?
Q3: How should I store the purified compound?
To obtain the detailed experimental protocols that are currently lacking in the search results, I suggest you:
For accurate measurements and calculations, you need reliable reference data. The following table consolidates the key physical properties of this compound (C₁₀H₂₂, CAS #: 15869-89-3) from the search results [1] [2] [3].
| Property | Value | Units | Conditions / Notes | Source |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₂₂ | - | - | [1] [3] |
| Molecular Weight | 142.28 | g/mol | - | [1] [3] |
| Density | 0.732 | g/cm³ | - | [3] |
| Boiling Point | 158 | °C | at 760 mmHg | [3] |
| 429 - 430 | K | Various experimental values | [1] | |
| Flash Point | 80.3 | °C | - | [3] |
| Vapor Pressure | 3.48 | mmHg | at 25°C | [3] |
| Index of Refraction | 1.411 | - | - | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 49.0 | kJ/mol | at standard conditions | [1] |
| Critical Temperature | 600.4 | K | - | [2] |
| Critical Pressure | 2151.4 | kPa | - | [2] |
This section provides a detailed methodology for measuring liquid density, a common technique for which this compound's properties are highly relevant.
A pycnometer determines density by measuring the mass of a liquid contained in a calibrated vessel of fixed volume. The density (ρ) is calculated from the mass difference between the filled and empty pycnometer divided by its known volume.
Use the formula to calculate the density of your sample: ρ = (m₂ - m₁) / V Where:
Compare your result to the reference value of 0.732 g/cm³ [3].
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Density Reading | Incomplete filling; air bubbles trapped in liquid. | Ensure the capillary is completely clear and the liquid meniscus is at the mark. Tap the pycnometer gently to dislodge bubbles. |
| High Density Reading | Contamination from previous solvent or sample; incomplete drying. | Meticulously clean and dry the pycnometer between uses. |
| Inconsistent Results | Temperature fluctuations; volatile sample evaporation. | Verify water bath temperature stability. Work swiftly to minimize evaporation, especially given the vapor pressure of 3.48 mmHg at 25°C [3]. |
| Meniscus Misalignment | Over- or under-filling; improper wiping. | Carefully adjust the liquid level and ensure the capillary and exterior are perfectly dry before weighing. |
The diagram below outlines the logical workflow for obtaining and verifying a density measurement, incorporating key troubleshooting steps.
Q1: My measured density is consistently lower than the literature value. What is the most probable cause? The most common cause is the presence of air bubbles within the pycnometer or an incomplete fill, leading to a lower measured mass for the same volume. Ensure the capillary is clear and tap the apparatus gently before final adjustment.
Q2: How does temperature affect the density measurement of this compound? Like most liquids, this compound expands as temperature increases (its density decreases). The NIST ThermoData Engine provides a model for density as a function of temperature [2]. It is critical to perform measurements in a stable temperature bath and report the temperature alongside your result.
Q3: What other thermophysical data is available for modeling purposes? The NIST Web Thermo Tables (WTT) contain critically evaluated data for this compound, including saturation properties, heat capacities, enthalpies, viscosities, and thermal conductivities over a range of temperatures and pressures [2].
| Property | Value | Source / Context |
|---|---|---|
| CAS Number | 15869-89-3 | [1] |
| Molecular Formula | C10H22 | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| Density | 0.732 g/cm³ | [1] |
| Boiling Point | 158°C (at 760 mmHg) | [1] |
| Flash Point | 80.3°C | [1] |
| Alternative Synthesis (2,6-Dimethyloctane) | Hydrogenation of Geraniol | [2] |
| Reported Yield | ~30% | [2] |
While not for 2,5-dimethyloctane, the following detailed protocol for synthesizing its isomer, 2,6-dimethyloctane, can serve as a useful reference. The workflow involves an initial hydrogenation followed by a reduction step [2].
Procedure Details [2]:
While specific FAQs for this compound are unavailable, here are general troubleshooting points based on the provided synthesis and chemical principles:
How can I improve the yield of my reaction? The patent for the 2,6-dimethyloctane synthesis explicitly states that changing the catalyst and reaction conditions can lead to improved yields [2]. Systematically varying parameters like catalyst type (e.g., other metal catalysts like Pt, Ni), catalyst loading, hydrogen pressure, temperature, and solvent is a standard optimization strategy.
What are common issues during hydrogenation?
Where can I find reliable thermophysical data for my compound? For properties like critical temperature, density, enthalpy, and viscosity, the NIST Web Thermo Tables (WTT) is an authoritative source. It contains critically evaluated data for compounds including this compound [3].
To build your own troubleshooting guide, consider these research directions:
This table consolidates key quantitative data for this compound (C₁₀H₂₂, Molar Mass: 142.29 g/mol) [1] [2].
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molar Mass | 142.286 g/mol | [1] |
| Density (Liquid) | 0.732 g/cm³ | At room temperature (calculated from data) [2] |
| Boiling Point (at 1 atm) | 158 °C | At 760 mmHg [2] |
| Critical Temperature | 600.4 K | (327.25 °C) [1] |
| Critical Pressure | 2151.4 kPa | [1] |
| Flash Point | 80.3 °C | [2] |
| Vapor Pressure | 3.48 mmHg | At 25°C [2] |
| Refractive Index | 1.411 | [2] |
Q1: My experimental measurement of the density for this compound does not match the literature value. What could be causing this discrepancy?
0.732 g/cm³ is a calculated property; always confirm the exact temperature at which your experimental value was measured, as density is temperature-dependent [2].Q2: What is the recommended methodology for finding reliable vapor-liquid equilibrium (VLE) data for this compound?
Q3: The enthalpy of vaporization value I calculated from my data seems off. Where can I find validated enthalpy data?
The following diagram outlines the logical workflow for troubleshooting phase behavior experiments, connecting the FAQs to recommended actions and data sources.
Troubleshooting Workflow for Phase Behavior Experiments
For phase behavior work with this compound, the NIST Web Thermo Tables (WTT) is an authoritative source for critically evaluated thermophysical property data [1]. Always prioritize checking sample purity when experimental results don't match literature values. The CAS Number 15869-89-3 can be useful for precisely identifying the compound in databases and chemical catalogs [2].
What is the boiling point of 2,5-Dimethyloctane and how certain is this value? The normal boiling point has been experimentally determined in several studies. The values are summarized in the table below. The Thermodynamics Research Center (TRC) at NIST assigns an uncertainty of 1.0 K to the value of 430.0 K, and 2.0 K to the other two reported values [1].
What other thermophysical property data is available with critical evaluations? The NIST Web Thermo Tables (WTT) provide critically evaluated recommendations for a wide range of properties for this compound. The data points are based on a specific number of experimental measurements and are suitable for high-accuracy work [2]. The available properties include:
How can I address challenges in identifying this compound within a complex mixture using GC/MS? Automated identification in Gas Chromatography/Mass Spectrometry (GC/MS) can be challenging when spectra are contaminated by co-eluting compounds. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) developed by NIST is designed to address this by extracting pure component spectra from complex chromatograms before comparing them to a reference library, thereby improving the reliability of identifications [3].
The following table consolidates key experimental data for this compound (C₁₀H₂₂, Molar Mass: 142.286 g/mol) from NIST sources [2] [1].
| Property | Value | Unit | Uncertainty | Method / Comment |
|---|---|---|---|---|
| Normal Boiling Point [1] | 430.0 | K | 1.0 K | TRC evaluation of experimental data |
| 430.15 | K | 2.0 K | Experimental data from Kazanskii and Sergienko (1939) | |
| 429.15 | K | 2.0 K | Experimental data from Levene and Marker (1932) | |
| Enthalpy of Vaporization (ΔvapH°) [1] | 49.0 | kJ/mol | Not Specified | Reported by Reid (1972) |
| Critical Temperature [2] | Data Available | Critically evaluated recommendation | ||
| Critical Pressure [2] | Data Available | Critically evaluated recommendation | ||
| Critical Density [2] | Data Available | Critically evaluated recommendation |
The quantitative data provided in the tables above are derived from rigorous experimental methodologies. The following workflow outlines the general process for establishing critically evaluated thermophysical property data, as practiced by NIST.
The process involves several key stages:
Problem: Inconsistent Boiling Point Measurements Solution: Ensure your measurement system is properly calibrated. The values in the table above provide a reference with their evaluated uncertainties. When reporting data, always reference a critically evaluated source like NIST WTT and state the uncertainty of your own measurements in context [2] [1].
Problem: Co-elution and Impure Spectra in GC/MS Analysis Solution: This is a common issue when analyzing complex mixtures. Instead of relying on simple background subtraction, use spectral deconvolution software like AMDIS. This tool helps extract a "pure" mass spectrum for each chromatographic component, even when they are not fully separated, leading to more reliable identifications against library spectra [3].
The following table consolidates key property data from the National Institute of Standards and Technology (NIST) and other chemical databases [1] [2]. This data is critically evaluated and recommended for use.
| Property | Value / Range | Conditions / Notes | Data Source |
|---|---|---|---|
| Molecular Formula | C10H22 | - | NIST [1] |
| Molar Mass | 142.286 g/mol | - | NIST [1] |
| Density (Liquid) | 0.732 g/cm³ | - | Chemsrc [2] |
| Boiling Point | 158 °C (431.15 K) | at 1 atm (760 mmHg) | Chemsrc [2] |
| Flash Point | 80.3 °C | - | Chemsrc [2] |
| Critical Temperature | 600.4 K | - | NIST [1] |
| Critical Pressure | 2151.4 kPa | - | NIST [1] |
| Vapor Pressure | 3.48 mmHg | at 25°C | Chemsrc [2] |
| Index of Refraction | 1.411 | - | Chemsrc [2] |
| Available Data Types | Density, Enthalpy, Entropy, Heat Capacity, Viscosity, Thermal Conductivity, etc. | Temperature and pressure ranges available on NIST. | NIST [1] |
Here are some common questions and troubleshooting guidance for researchers.
Q1: What are the most reliable sources for thermophysical property data on this compound? A1: The NIST Web Thermo Tables (WTT) is considered a gold standard, providing critically evaluated data with detailed information on measurement conditions and uncertainties [1]. For quick screening, computational methods like COSMO-RS can provide estimates, but you should be aware of their typical error margins (e.g., ±15 K for boiling point) [3].
Q2: My experimental vapor pressure measurements do not align with literature values. What could be wrong? A2: Discrepancies often arise from sample purity or experimental conditions.
Q3: How can I predict properties for this compound if I cannot find experimental data? A3: Computational and machine learning (ML) tools are valuable alternatives.
The diagram below outlines a logical workflow for obtaining and validating property measurements, integrating both experimental and computational approaches.
Before performing calculations, it's useful to have key reference points. The table below summarizes the basic thermophysical properties of this compound found in the search results.
| Property | Value | Source / Comments |
|---|---|---|
| CAS Number | 15869-89-3 | [1] [2] [3] |
| Molecular Formula | C₁₀H₂₂ | [1] [2] [3] |
| Molecular Weight | 142.28 - 142.29 g/mol | [1] [2] [3] |
| Normal Boiling Point | 158.5 °C | [1] [3] |
| Critical Temperature | Not directly found | Check NIST TDE [4] |
| Critical Pressure | Not directly found | Check NIST TDE [4] |
| Density | 0.726 - 0.732 g/cm³ | [2] [3] |
For calculating saturation pressure, two primary types of equations are widely used: the simpler Antoine Equation and the more accurate Wagner Equation.
The following table compares these core calculation methods.
| Method | Equation | Application & Notes |
|---|
| Antoine Equation | log₁₀(P) = A - B / (T + C)
P: Vapor Pressure (mmHg)
T: Temperature (°C) [5] | Simple, 3-parameter model. Reliable within its specified temperature range (T_min to T_max). [6] [5] |
| Wagner Equation | ln(P_sat/P_c) = (aτ + bτ¹·⁵ + cτ²·⁵ + dτ⁵) / T_r
τ = 1 - T_r
T_r = T / T_c [6] | More complex, 4-parameter model. Provides higher accuracy over a wider range, especially near the critical point. [6] |
Specialized versions of these models exist, such as the TRC Extended Antoine Equation [6] and the Yaws Equation [6], which may offer improved accuracy for specific compounds or temperature ranges.
The main challenge is finding the correct parameters (A, B, C for Antoine; a, b, c, d, T_c, P_c for Wagner) for this compound.
Recommended Data Source The most reliable source for critically evaluated thermophysical property data, including vapor pressure parameters, is the NIST ThermoData Engine (TDE). According to the search results, it contains recommended data for this compound, including:
Calculation Workflow The diagram below illustrates the general workflow for determining the saturation pressure of this compound.
Q1: I found Antoine coefficients for alkanes like decane and octane [5]. Can I use similar values for this compound as an estimate? A1: While this compound is an isomer of decane (C₁₀H₂₂), its branched structure gives it different thermodynamic properties compared to straight-chain alkanes. Using parameters for decane or octane will introduce error. For precise work, it is not recommended. Always seek compound-specific parameters from evaluated databases like NIST [4].
Q2: Why does my saturation pressure calculation return an implausible value? A2: This is often due to one of these common issues:
The table below summarizes the fundamental properties of this compound (C₁₀H₂₂) [1] [2].
| Property | Value | Units | Conditions | Source / Method |
|---|---|---|---|---|
| Molecular Weight | 142.286 | g/mol | - | NIST WTT [1] |
| Normal Boiling Point | 429.15 - 430.15 | K | - | TRC Data Compilation [2] |
| Critical Temperature | 600.4 | K | - | NIST WTT [1] |
| Critical Pressure | 2151.4 | kPa | - | NIST WTT [1] |
| Critical Density | - | - | - | Available in NIST WTT [1] |
| Enthalpy of Vaporization | 49.0 | kJ/mol | at 298.15 K | AC (from Reid, 1972) [2] |
| Liquid Density | 0.732 | g/cm³ | - | Chemsrc [3] |
| Flash Point | 80.3 | °C | - | Chemsrc [3] |
The data provided by NIST is backed by specific experimental measurements and rigorous evaluation processes.
The following diagram illustrates the pathway for data validation used by NIST to ensure the reliability of these thermophysical properties.
Data Validation Pathway - This workflow shows how experimental data undergoes critical evaluation to become a validated recommendation.
For in-depth research, the complete and most detailed datasets are available through NIST's subscription-based services [1] [2].
The table below summarizes the available experimental data for this compound from the National Institute of Standards and Technology (NIST) and other chemical databases [1] [2].
| Property | Value / Range | Method / Source |
|---|---|---|
| Molecular Formula | C10H22 | - [1] [2] |
| Molar Mass | 142.286 g/mol | - [1] |
| Density | 0.732 g/cm³ | Experimental [2] |
| Boiling Point | 158 °C (at 760 mmHg) | Experimental [2] |
| Critical Temperature | 600.4 K | Critically evaluated recommendation [1] |
| Critical Pressure | 2151.4 kPa | Critically evaluated recommendation [1] |
| Critical Density | Available (Liquid and Gas) | Critically evaluated recommendation [1] |
| Enthalpy of Vaporization | Available (as a function of Temperature) | Critically evaluated recommendation [1] |
| Flash Point | 80.3 °C | Experimental [2] |
| Vapor Pressure | 3.48 mmHg (at 25°C) | Experimental [2] |
| Refractive Index | 1.411 | Experimental [2] |
According to NIST, the data are critically evaluated recommendations, which means they are generated through dynamic data analysis and are considered highly reliable [1]. The properties marked as "experimental" in the table are typically determined through established laboratory methods.
For a rigorous comparison, the general workflow involves parallel experimental and computational tracks, with the final step being a critical comparison of the results. The diagram below outlines this process.
The table below summarizes the fundamental identifying information for this compound, which has the CAS Number 15869-89-3 [1].
| Property | Value |
|---|---|
| IUPAC Name | This compound [1] |
| Molecular Formula | C10H22 [1] |
| Molecular Weight | 142.28 g/mol [1] |
| Density | 0.732 g/cm³ [1] |
| Boiling Point | 158°C at 760 mmHg [1] |
| Flash Point | 80.3°C [1] |
It is important to note the following limitations in the available data:
For complex molecules like the penam β-lactams studied in one research article, computed ¹H NMR chemical shifts have proven effective for distinguishing stereoisomers [2]. This suggests a potential methodological approach for your research, even if direct data for this compound is unavailable.
For a comprehensive comparison of stereoisomers like those of this compound, the following experimental and computational approaches are standard in chemical research. You can use this as a guide for your own investigations.
The workflow above outlines a logical path for stereoisomer analysis. Here are more detailed methodologies for the key techniques.
Chiral Gas Chromatography (GC) or HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy
Optical Rotation
The National Institute of Standards and Technology (NIST) employs a rigorous process to ensure its data is reliable. The table below summarizes the key factors that support the high reliability of the NIST WebBook for 2,5-Dimethyloctane.
| Evaluation Factor | Assessment for NIST this compound Data |
|---|---|
| Source Authority | National Institute of Standards and Technology (NIST), a U.S. government agency [1] [2]. |
| Data Curation Method | Critically evaluated data, often generated using the NIST ThermoData Engine software, which implements dynamic data analysis [2]. |
| Experimental Data Points | Based on multiple experimental data points for properties like phase boundary and density [2]. |
| Transparency | The Web Thermo Tables (WTT) clearly state the properties available and the range of conditions for which data is provided [2]. |
| External Consistency | Core physical properties (e.g., molecular formula, weight) are consistent with other chemical databases like ChemSRC and ChemBlink [1] [3] [4]. |
The following table consolidates the available quantitative data for this compound (CAS # 15869-89-3) from the search results. This data aligns with the critically evaluated recommendations in the NIST Web Thermo Tables.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Formula | C10H22 | - | [1] [3] [4] |
| Molecular Weight | 142.28 - 142.29 g/mol | - | [1] [3] [4] |
| Density | 0.732 g/cm³ | Calculated | [3] [4] |
| Boiling Point | 158 °C | At 760 mmHg | [3] [4] |
| Flash Point | 80.3 °C | - | [3] [4] |
| Vapor Pressure | 3.48 mmHg | At 25°C | [3] |
| Index of Refraction | 1.411 | - | [3] |
| Critical Temperature | Data available | Range: 190 K to 600.4 K | [2] |
| Enthalpy of Vaporization | Data available | Range: 255 K to 600.4 K | [2] |
| Heat Capacity | Data available | For liquid & ideal gas state across various temperatures | [2] |
The NIST WebBook itself is a repository of evaluated data rather than a primary source for specific experimental protocols. However, the NIST Web Thermo Tables (WTT) provide insights into the methodology behind the data.
The workflow for how this data is typically generated and validated can be summarized as follows, which illustrates the robust process behind the NIST data:
For researchers, scientists, and drug development professionals, the NIST data for this compound is highly reliable for: